molecular formula C12H15NO3 B1427334 4-(3-Methoxypyrrolidin-1-yl)benzoic acid CAS No. 1699005-09-8

4-(3-Methoxypyrrolidin-1-yl)benzoic acid

Cat. No. B1427334
M. Wt: 221.25 g/mol
InChI Key: JNFDUAIWZYGOSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(3-Methoxypyrrolidin-1-yl)benzoic acid is represented by the SMILES string COc1ccc (cc1N2CCCC2)C (O)=O . This indicates that the molecule contains a methoxy group (CO), a pyrrolidine ring (N2CCCC2), and a carboxylic acid group (C(O)=O) attached to a benzene ring.

Scientific Research Applications

Photophysical Properties in Luminescent Lanthanide Complexes

4-Naphthalen-1-yl-benzoic acid derivatives, including 4-(3-Methoxypyrrolidin-1-yl)benzoic acid, have been studied for their photophysical properties. These properties are significant in the development of luminescent lanthanide complexes, which are important in various scientific applications such as imaging and sensing technologies. The research demonstrated the importance of intramolecular charge transfer states in the energy-transfer pathway from the ligand to the Eu(III) ion, impacting the luminescence efficiency of these complexes (Kim, Baek, & Kim, 2006).

Synthesis of N-Substituted Pyrrolidine Derivatives

Research on the synthesis of trans N-Substituted Pyrrolidine derivatives, involving 4-(3-Methoxypyrrolidin-1-yl)benzoic acid, plays a crucial role in medicinal chemistry. These derivatives have significant biological activities, contributing to the development of clinical drugs in various therapeutic areas (Prasad et al., 2021).

Influence on Luminescent Properties of Lanthanide Complexes

The substitution of electron-releasing or electron-withdrawing groups on benzoic acid derivatives, including 4-(3-Methoxypyrrolidin-1-yl)benzoic acid, has been found to significantly impact the photoluminescent properties of lanthanide complexes. This research helps in understanding and designing more efficient luminescent materials for applications such as lighting, displays, and bio-imaging (Sivakumar et al., 2010).

Doping of Polyaniline

Studies on the use of benzoic acid and substituted benzoic acids, including 4-(3-Methoxypyrrolidin-1-yl)benzoic acid, for doping polyaniline highlight their potential in enhancing the electrical properties of conductive polymers. This application is important in the field of advanced materials, especially in the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Development of Novel Fluorescence Probes

Research involving the development of novel fluorescence probes using benzoic acid derivatives, like 4-(3-Methoxypyrrolidin-1-yl)benzoic acid, is essential for detecting reactive oxygen species. These probes are vital tools in biological and chemical studies to understand oxidative stress and its implications in various diseases and cellular processes (Setsukinai et al., 2003).

properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-6-7-13(8-11)10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDUAIWZYGOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypyrrolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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